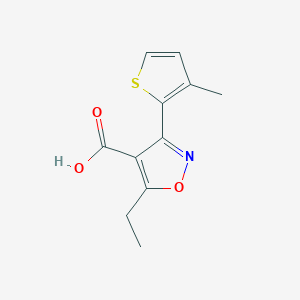

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMAVUHQOHSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine-Mediated Cyclization of α,β-Unsaturated Esters

One efficient method involves reacting ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine to form isoxazole esters, which can be hydrolyzed to the corresponding acids.

-

- Hydroxylamine is generated in situ from hydroxylamine hydrochloride and sodium ethoxide.

- The reaction is carried out at room temperature.

- Yields can reach up to 93%, indicating high efficiency.

-

- Use of sodium ethoxide requires handling metallic sodium and maintaining anhydrous conditions.

- Temperature control is critical, especially in the initial phase to prevent side reactions.

This method is described in detail in Polish patent literature and is applicable to substituted isoxazole derivatives.

Cycloaddition Using Ethoxycarbonylnitrile Oxide and Vinyl Ethers

Another industrially relevant method involves:

- Generation of ethoxycarbonylnitrile oxide, which reacts with vinyl ethyl ether to form ethyl 5-ethoxyisoxazoline-3-carboxylate.

- Removal of the ethoxy group to yield ethyl 3-isoxazolecarboxylate.

Subsequent hydrolysis of the ester to obtain the free acid.

-

Step Reagents & Conditions Product Notes 1 Vinyl ethyl ether + oxalyl chloride (room temp.) Ethyl 4-ethoxy-4-chloro-2-oxobutylate (intermediate) Stirred 4 hours 2 Addition of dry ethanol + hydroxylamine hydrochloride Ethyl 5-ethoxyisoxazoline-3-carboxylate Stirred 4 hours at room temp. 3 Extraction and drying Oily residue containing isoxazoline ester Solvent removal 4 Alkali treatment (NaOH or KOH) Hydrolysis and elimination to isoxazole acid 0–50°C, aqueous/alcoholic solvent -

- Avoids use of hazardous chloroximinoacetate intermediates.

- Suitable for scale-up and industrial production.

- Reaction temperatures are mild (0–50°C).

-

- Hydroxides of alkali metals (NaOH, KOH) are preferred.

- Molar equivalents of alkali typically range from 1 to 10 relative to the ester.

-

- Water, alcohols, ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (benzene, toluene), and halogenated hydrocarbons (chloroform, dichloromethane) may be used depending on the step.

This method is supported by European patent EP0957097A1 and related literature.

Reaction Parameters and Optimization

| Parameter | Conditions/Range | Comments |

|---|---|---|

| Reaction temperature | -20 to 80°C (preferably 0–40°C) | Controls stability of intermediates and yield |

| Hydroxylamine equivalents | 1 to 4 molar equivalents | Ensures complete cyclization |

| Alkali equivalents | 1 to 10 molar equivalents | Required for ester hydrolysis and alkoxy elimination |

| Solvent | Water, alcohols, ethers, aromatics, halogenated hydrocarbons | Choice affects solubility and reaction rate |

| Reaction time | 4 hours typical | Sufficient for cyclization and hydrolysis steps |

Mechanistic Insights and Intermediate Stability

- The initial cyclization produces a mixture of isoxazoline intermediates, which can convert into more stable isoxazole esters upon heating or under basic conditions.

- The compound this compound is typically isolated after hydrolysis of the ester intermediate.

- The elimination of alkoxy groups (dealkoxy) and ester hydrolysis often occur simultaneously under alkaline conditions.

- Protecting groups on the carboxyl function (e.g., ethyl ester) are chosen for stability during cyclization but easy removal during hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxylamine reaction with ethyl 2-cyano-3-ethoxy-2-butenoate | Ethyl 2-cyano-3-ethoxy-2-butenoate, hydroxylamine | Room temp, sodium ethoxide | Up to 93 | High purity, efficient | Sodium ethoxide handling |

| Cycloaddition of ethoxycarbonylnitrile oxide with vinyl ethyl ether | Vinyl ethyl ether, oxalyl chloride, hydroxylamine hydrochloride | Room temp, followed by alkali hydrolysis (NaOH/KOH) | High | Industrially scalable, mild conditions | Intermediate handling precautions |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Isoxazolines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, molecular docking studies have shown that certain isoxazole derivatives interact robustly with bacterial enzyme targets, suggesting a potential role in antibiotic development .

Anticancer Properties

Isoxazole derivatives have also been investigated for their anticancer activities. A study focusing on related compounds demonstrated that certain isoxazole derivatives exhibited potent inhibitory effects against lung cancer cell lines (A549), outperforming traditional chemotherapeutics like doxorubicin in some cases . The mechanism of action often involves interference with cellular signaling pathways essential for cancer cell proliferation.

Insecticidal Activity

The insecticidal properties of isoxazole derivatives are noteworthy. A comprehensive evaluation of various isoxazole compounds has shown promising results in controlling pest populations. For example, a library of isoxazole-based compounds was assessed for their insecticidal efficacy, revealing several candidates with significant activity against common agricultural pests . This suggests that this compound could be explored further for agricultural applications.

Electrochemical Properties

The electrochemical behavior of isoxazole derivatives has been studied for their potential use in sensors and energy storage devices. Compounds similar to this compound have demonstrated favorable oxidation and reduction potentials, making them suitable candidates for developing electrochemical sensors . The ability to undergo redox reactions efficiently can be harnessed in various electronic applications.

Summary of Applications

Case Studies

- Antimicrobial Evaluation : A study conducted on various isoxazole derivatives showed that those with structural similarities to this compound exhibited high binding affinities to bacterial enzymes, indicating their potential as novel antibiotics .

- Anticancer Research : Another research project evaluated the anticancer effects of isoxazole compounds, revealing that derivatives could inhibit the proliferation of lung cancer cells significantly more than standard treatments like doxorubicin .

- Insecticidal Testing : A collection of isoxazole derivatives was tested for insecticidal activity, with several compounds demonstrating effective pest control capabilities, suggesting a viable application in crop protection strategies .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Position: The position of methyl groups on the thiophene ring (e.g., 3-methyl vs.

- Functional Groups : Carboxylic acids (e.g., target compound) exhibit higher water solubility and hydrogen-bonding capacity compared to esters () or carboxamides (), which may affect pharmacokinetics .

- Biological Activity : Carboxamide derivatives () demonstrate enhanced inhibitory activity against enzymes due to aryl and amide groups, suggesting that the target compound’s ethyl and thiophene substituents could be optimized for similar applications .

Biological Activity

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features:

- An isoxazole ring which is a five-membered ring containing nitrogen and oxygen.

- An ethyl group at the 5-position.

- A 3-methylthiophen-2-yl group at the 3-position.

- A carboxylic acid functional group at the 4-position.

These structural components contribute to its unique chemical reactivity and biological properties, making it a subject of interest in drug discovery and development.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit a range of antimicrobial activities. Notably, studies have shown promising antifungal properties against pathogens such as Candida albicans.

In a recent study, compounds similar to this isoxazole derivative demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity.

- The ability to significantly reduce biofilm formation by C. albicans by over 55% .

This suggests that the compound may inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, while displaying minimal cytotoxicity towards mammalian cells like HeLa cells .

The compound has been shown to interact with various enzymes and proteins involved in metabolic pathways. Its mechanism of action includes:

- Binding to specific molecular targets that modulate cellular functions.

- Potential inhibition or activation of enzyme activity depending on the cellular context .

Case Studies

- Antifungal Activity Assessment : In vitro studies demonstrated that this compound exhibited selective antifungal activity without significant antibacterial effects. This specificity may be due to its unique interaction with fungal cellular components .

- Cellular Effects : The compound influences various cellular processes such as gene expression and signaling pathways, suggesting it could be used as a biochemical probe in further research .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions involving nitrile oxides and alkynes.

- Introduction of Methylthiophene Moiety : Utilizes cross-coupling reactions (e.g., Suzuki or Stille coupling) with appropriate thiophene derivatives.

- Carboxylation : Involves carbon dioxide under high pressure conditions to introduce the carboxylic acid group .

Applications in Scientific Research

This compound has several potential applications:

Q & A

Q. What are the established synthetic routes for 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid?

The compound is typically synthesized via saponification of its ethyl ester precursor. For example, a similar derivative (5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid) was prepared by refluxing the ethyl ester with NaOH in a MeOH/H₂O mixture (1:1 v/v) at 60°C for 20 hours. After removing methanol, the aqueous layer is acidified to pH 1 with HCl, and the product is extracted with ethyl acetate . Adaptations for the target compound may involve optimizing reaction times or solvent ratios to improve yield.

Q. What safety precautions are critical during handling?

Storage requires airtight containers in a dry, ventilated area, avoiding light and moisture. Personal protective equipment (PPE) including gloves, lab coats, and goggles is mandatory. Inhalation risks necessitate fume hood use, while spills should be neutralized with inert absorbents .

Q. How is the compound characterized for structural confirmation?

Single-crystal X-ray diffraction is the gold standard for structural elucidation, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . Complementary techniques include NMR (¹H/¹³C) for functional group analysis, HPLC for purity assessment (>95%), and FT-IR to verify carboxylic acid and isoxazole moieties .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Yield optimization may involve:

- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) could enhance efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility during ester hydrolysis.

- Temperature gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions . Parallel purification methods, such as column chromatography with ethyl acetate/hexane gradients, ensure high purity .

Q. What strategies resolve contradictions in spectroscopic data?

Discrepancies in NMR or melting points often arise from:

- Polymorphism : Differential crystalline forms can be identified via X-ray powder diffraction.

- Residual solvents : TGA-MS analysis quantifies solvent traces affecting thermal stability.

- Stereochemical impurities : Chiral HPLC or optical rotation measurements validate enantiopurity .

Q. How does the thiophene substituent influence bioactivity?

Structure-activity relationship (SAR) studies on isoxazole-thiophene hybrids suggest that electron-donating groups (e.g., 3-methyl on thiophene) enhance metabolic stability. For example, fluorophenyl derivatives (e.g., Ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate) show improved pharmacokinetic profiles due to reduced CYP450 metabolism .

Methodological Challenges and Solutions

Q. What are the stability concerns under varying pH and temperature?

Q. How to design derivatives for enhanced target binding?

Computational docking (e.g., AutoDock Vina) against biological targets (e.g., GABA receptors) identifies favorable modifications. For instance, substituting the ethyl group with bulkier alkyl chains (e.g., isobutyl) may improve hydrophobic interactions .

Critical Analysis of Contradictions

- Varying Melting Points : Differences may stem from polymorphic forms or residual solvents. TGA-DSC coupled with recrystallization (e.g., using ethanol/water) ensures consistency .

- Bioactivity Variability : Batch-to-batch impurity profiles (e.g., unreacted ester precursors) can skew assay results. LC-MS quantification of impurities is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.